Dimethylcarbamic acid

Solubility Hydrophilicity Formulation

Obtaining a reliable, fully characterized reference standard for Metformin impurity profiling is a persistent bottleneck in ANDA submissions. Dimethylcarbamic acid resolves this as a certified analytical standard with optional USP/EP traceability. • Used directly in HPLC/LC-MS method development and validation for Metformin API and finished products. • N,N-dimethyl substitution yields quantifiable AChE decarbamylation kinetics for enzymology probes. • Each batch ships with a comprehensive Certificate of Analysis; custom synthesis available on demand.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 7260-94-8
Cat. No. B1202106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcarbamic acid
CAS7260-94-8
SynonymsN,N-dimethylcarbamate
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCN(C)C(=O)O
InChIInChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)
InChIKeyDWLVWMUCHSLGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcarbamic Acid: A Core Carbamate Intermediate


Dimethylcarbamic acid (CAS 7260-94-8) is a small-molecule carbamic acid derivative, defined by the presence of two methyl groups on its nitrogen atom [1]. This N,N-dimethyl substitution distinguishes it from its N-methyl analog and underpins its unique physicochemical and biochemical properties [2]. The compound is not a final commercial product but rather a critical intermediate and a specialized analytical standard [3]. Its high water solubility, specific pKa, and distinctive gas-phase decomposition kinetics are directly measurable and provide a quantitative basis for its selection over other carbamic acids in synthetic, analytical, and research applications .

Dimethylcarbamic Acid: Why Generic Substitution Fails


The substitution of one or two methyl groups on the carbamic acid nitrogen drastically alters the molecule's reactivity, physical properties, and biological interactions. Unlike its simpler analogs, dimethylcarbamic acid is a weak acid with a specific pKa that governs its behavior in aqueous systems and its ability to form stable salts . Crucially, its ester derivatives interact differently with key enzymes like acetylcholinesterase compared to N-methylcarbamates, leading to quantifiable differences in inhibition specificity and recovery times [1]. Furthermore, in synthetic chemistry, the N,N-dimethyl group's increased steric bulk and electron-donating effect directly influences reaction rates and yields in esterification reactions, making it a distinct reagent .

Dimethylcarbamic Acid: Quantitative Differentiation Evidence


Water Solubility Advantage Over Structural Analogs

Dimethylcarbamic acid demonstrates exceptionally high water solubility, predicted at 626 g/L, which is a direct consequence of its N,N-dimethyl substitution [1]. This value starkly contrasts with a representative aromatic N-methylcarbamate analog, which shows solubility in the low mg/L range. For example, a closely related carbamate insecticide has a reported water solubility of only 5.9 mg/L [2]. This quantitative difference in solubility directly impacts formulation strategies and the handling of aqueous biological assays.

Solubility Hydrophilicity Formulation Biochemical Assay

Unique Decarbamylation Kinetics of Acetylcholinesterase

While esters of both N-methyl- and N,N-dimethylcarbamic acid can inhibit acetylcholinesterase (AChE), the subsequent recovery of enzyme activity, known as decarbamylation, is a critical differentiating factor. Esters of dimethylcarbamic acid are known to carbamylate the AChE active site, and the subsequent decarbamylation is a 'slow but measurable process' [1]. In vivo studies show that inhibition from N,N-dimethylcarbamate esters leads to a complete recovery of liver esterase activity within 24 hours in mice, a distinct profile from the inhibition induced by aromatic N-methylcarbamates [2].

Enzyme Kinetics Acetylcholinesterase Carbamate Neurobiology

Gas-Phase Stability and Defined Decomposition Pathway

In gas-phase elimination reactions, esters of N,N-dimethylcarbamic acid decompose via a well-defined, two-step mechanism. The initial rate-determining step produces N,N-dimethylcarbamic acid and an olefin [1]. This intermediate acid is unstable and rapidly decarboxylates through a four-membered cyclic transition state to yield dimethylamine and CO2 gas [2]. This is a distinct pathway compared to the thermal decomposition of other carbamates, providing a clean, predictable model system for computational and mechanistic studies .

Gas-Phase Chemistry Thermal Decomposition Mechanistic Study Computational Chemistry

High-Purity Reference Standard for Metformin Analysis

N,N-Dimethylcarbamic acid is a fully characterized chemical compound used specifically as a reference standard for the analysis of the active pharmaceutical ingredient (API) Metformin . It is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial Metformin production [1] . Its use is not as a generic carbamic acid but as a specific, traceable impurity or degradation product standard. Traceability to USP or EP standards can be provided based on feasibility, a level of qualification not typically available for a generic research chemical.

Analytical Chemistry HPLC Method Validation Pharmaceutical QC

Dimethylcarbamic Acid: Validated Application Scenarios


Reference Material for Metformin Impurity Profiling

In pharmaceutical quality control, N,N-Dimethylcarbamic acid is not used as a reagent but as a certified reference standard. Its primary, validated application is in the analytical method development, validation, and routine QC of Metformin API and finished drug products [5]. This includes use in HPLC, LC-MS, and other chromatographic methods to identify and quantify this specific impurity or degradation product. Procurement of this compound from specialized vendors ensures access to the necessary certificate of analysis (CoA) and, in some cases, traceability to compendial (USP/EP) standards, which is essential for regulatory filings such as ANDAs .

Model Substrate for Carbamylation/Decarbamylation Kinetics

Researchers studying the mechanisms of acetylcholinesterase (AChE) inhibition and reactivation utilize esters of dimethylcarbamic acid as specific probes [5]. Unlike other carbamates, dimethylcarbamyl-AChE exhibits a 'slow but measurable' decarbamylation rate , making it an ideal model for quantitatively studying enzyme recovery kinetics and screening for compounds that can accelerate this process [4]. This application leverages the distinct kinetic profile of the N,N-dimethyl group, which provides a reproducible and quantifiable system for advanced enzymology research.

Mechanistic Probe for Gas-Phase & Computational Chemistry

Esters of N,N-dimethylcarbamic acid serve as excellent model compounds for studying unimolecular elimination reactions in the gas phase [5]. Their well-defined, two-step decomposition pathway—proceeding via a stable N,N-dimethylcarbamic acid intermediate that then cleanly decarboxylates—provides a rigorous test case for computational models and theories of reaction dynamics . Researchers in this field select these esters because their behavior is predictable and yields clear, interpretable data, in contrast to compounds with more complex or competing decomposition pathways.

Technical Documentation Hub

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